Triphenoxyarsine molecular structure and bonding
Triphenoxyarsine molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of Triphenoxyarsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenoxyarsine, As(OC₆H₅)₃, is a neutral arsenite ester that, while not extensively characterized in the literature, holds significant academic and practical interest due to its structural relationship to widely used organoarsenic and organophosphorus compounds. This guide provides a comprehensive analysis of its molecular structure, bonding, and chemical properties, drawing upon established principles of inorganic chemistry and detailed comparisons with well-characterized analogues such as triphenylarsine and triphenyl phosphite. We present a predictive model of its geometry, a plausible and detailed protocol for its synthesis under anhydrous conditions, and its expected spectroscopic signatures. Furthermore, this document discusses the compound's inherent hydrolytic instability—a critical factor for its handling and application—and explores its potential as a synthon for developing novel organoarsenic compounds for applications in medicinal chemistry and materials science.
Introduction to Triphenoxyarsine
Arsenic-containing compounds have a long and complex history in medicine, transitioning from traditional remedies to targeted chemotherapeutic agents.[1] The therapeutic potential of modern arsenicals, such as arsenic trioxide (ATO), has renewed interest in the synthesis and study of novel organoarsenic molecules.[1] Triphenoxyarsine, an ester of arsenous acid, belongs to this broad class of compounds and serves as a key subject for understanding the fundamental chemistry of the arsenic-oxygen bond.
Context: The Arsenite Ester Family
Triphenoxyarsine is the triphenyl ester of arsenous acid, As(OH)₃. Neutral esters of this type, with the general formula As(OR)₃, are known but are characterized by a significant susceptibility to hydrolysis.[1] The arsenic(III) center, possessing a lone pair of electrons, acts as a soft Lewis acid, while the As-O-C linkage is readily cleaved by water, regenerating the parent alcohol (phenol) and arsenous acid. This hydrolytic instability is a defining characteristic and necessitates careful handling under anhydrous conditions.[1]
Relevance in Medicinal and Coordination Chemistry
The scientific interest in triphenoxyarsine is twofold. First, in medicinal chemistry, organoarsenic compounds often exert their biological effects by interacting with sulfur-containing residues (cysteine) in proteins.[1] Triphenoxyarsine can serve as a precursor or synthon, where the phenoxy groups can be displaced to create more complex, targeted molecules. Understanding its bonding and reactivity is crucial for designing such synthetic pathways. Second, in coordination chemistry, the arsenic atom can act as a ligand for transition metals, analogous to the widely used triphenylarsine and triphenyl phosphite ligands.[2][3] The electronic properties of the As(OPh)₃ ligand would differ significantly from As(Ph)₃ due to the electronegative oxygen atoms, offering potential for fine-tuning the catalytic activity of metal complexes.
Molecular Structure and Bonding: An Inferential Analysis
VSEPR Theory and Molecular Geometry
The central arsenic atom in triphenoxyarsine has three bonding pairs (to oxygen) and one lone pair of electrons. According to VSEPR theory, this AX₃E₁ configuration results in a trigonal pyramidal geometry around the arsenic atom. The molecule is not planar; the three oxygen atoms form the base of the pyramid, and the arsenic atom sits at the apex. The lone pair occupies a stereochemically active orbital, compressing the O-As-O bond angles to be less than the ideal tetrahedral angle of 109.5°.
Analysis of the Arsenic-Oxygen Bond
The As-O bond is a polar covalent single bond. The significant difference in electronegativity between arsenic (~2.18) and oxygen (~3.44) leads to a substantial polarization of the bond, with electron density drawn towards the oxygen atom. This polarity makes the arsenic atom electron-deficient and susceptible to nucleophilic attack, while also contributing to the high reactivity of the As-O bond towards hydrolysis.[4][5]
The Phenoxy Moiety and Overall Symmetry
The three phenoxy groups are arranged in a propeller-like fashion around the central arsenic atom. Due to steric hindrance between the bulky phenyl rings, it is expected that they will be twisted out of a common plane. The overall point group symmetry of the molecule is likely C₃, assuming a symmetric, propeller-like arrangement of the phenoxy groups.
Caption: Molecular structure of Triphenoxyarsine.
Structural Comparison with Analogues
To predict the bond parameters of triphenoxyarsine, we can compare it with triphenylarsine (AsPh₃) and triphenyl phosphite (P(OPh)₃).
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Triphenylarsine (AsPh₃): This molecule also has a trigonal pyramidal structure. The experimentally determined As-C bond lengths are in the range of 1.942–1.956 Å, and the C-As-C bond angles are between 99.6–100.5°.[6] The smaller bond angle compared to the 109.5° tetrahedral ideal is due to the influence of the lone pair.
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Triphenyl Phosphite (P(OPh)₃): This is a very close analogue. The P-O bond length is typically around 1.6 Å, and the O-P-O bond angles are approximately 95-103°. The geometry around the phosphorus atom is also trigonal pyramidal.
Given that arsenic is larger than phosphorus, the As-O bond in triphenoxyarsine is expected to be longer than the P-O bond in triphenyl phosphite. The O-As-O bond angle should be similar to the C-As-C angle in triphenylarsine, likely in the range of 100-102°.
Tabulated Structural Data (Predicted and Comparative)
| Parameter | Triphenoxyarsine (Predicted) | Triphenylarsine (AsPh₃)[6] | Triphenyl Phosphite (P(OPh)₃) |
| Geometry at Central Atom | Trigonal Pyramidal | Trigonal Pyramidal | Trigonal Pyramidal |
| Central Atom-Ligand Bond | As-O | As-C | P-O |
| Bond Length (Å) | ~1.75 - 1.80 | 1.942 – 1.956 | ~1.60 |
| Bond Angle (°) | O-As-O: ~100 - 102 | C-As-C: 99.6 – 100.5 | O-P-O: ~95 - 103 |
| Ligand-Central Atom-Ligand Angle | As-O-C: ~120 | - | P-O-C: ~120 |
Synthesis and Characterization
The synthesis of triphenoxyarsine must be conducted under strictly anhydrous conditions to prevent hydrolysis. The most logical synthetic route is the reaction between an arsenic(III) halide and phenol or a metal phenoxide.
Retrosynthetic Analysis and Proposed Pathway
The synthesis is analogous to the preparation of triphenyl phosphite from PCl₃ and phenol.[3] The reaction involves the nucleophilic attack of the phenol oxygen on the electrophilic arsenic atom of arsenic(III) chloride (AsCl₃), with the elimination of three equivalents of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is required to scavenge the HCl produced.
Reaction: AsCl₃ + 3 HOC₆H₅ + 3 NEt₃ → As(OC₆H₅)₃ + 3 [HNEt₃]Cl
Caption: Synthetic workflow for Triphenoxyarsine.
Experimental Protocol: Synthesis of Triphenoxyarsine
Disclaimer: This protocol is illustrative and should be performed by trained personnel in a fume hood with appropriate personal protective equipment. Arsenic compounds are highly toxic.
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Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Reagents: In the flask, dissolve phenol (3.0 equivalents) and triethylamine (3.1 equivalents) in anhydrous toluene under a nitrogen atmosphere.
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Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of arsenic(III) chloride (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel over 30 minutes. A white precipitate of triethylammonium chloride will form.
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Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Workup: Filter the reaction mixture under nitrogen to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
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Isolation: Combine the filtrate and washings. Remove the toluene under reduced pressure to yield crude triphenoxyarsine, which can be purified further by recrystallization from a suitable solvent system (e.g., hexane/toluene).
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized triphenoxyarsine would be confirmed using a suite of spectroscopic techniques.
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¹H NMR: The spectrum will show complex multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the ortho, meta, and para protons of the three equivalent phenoxy groups. Integration should confirm a total of 15 aromatic protons.
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¹³C NMR: The spectrum will display four distinct signals in the aromatic region (~110-160 ppm) corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings.
The IR spectrum will be dominated by characteristic absorptions of the phenoxy groups. Key expected peaks include:
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C-H stretching (aromatic): ~3050-3100 cm⁻¹
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C=C stretching (aromatic ring): ~1590 cm⁻¹ and ~1490 cm⁻¹
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As-O-C stretching: A strong, characteristic band is expected in the 900-1100 cm⁻¹ region.
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C-H out-of-plane bending: ~700-850 cm⁻¹
Mass spectrometry (e.g., Electron Ionization, EI-MS) would confirm the molecular weight of the compound (C₁₈H₁₅AsO₃, MW: 366.24 g/mol ). The fragmentation pattern would likely show the loss of phenoxy radicals (•OC₆H₅).
Chemical Reactivity and Handling
The Arsenic Center: Lewis Basicity and Oxidation
The lone pair on the arsenic atom imparts Lewis basicity, allowing triphenoxyarsine to act as a ligand for transition metals. However, the electron-withdrawing effect of the three phenoxy groups will make it a weaker Lewis base and a stronger π-acceptor compared to triphenylarsine. The As(III) center is also susceptible to oxidation to As(V), for example, by reaction with hydrogen peroxide to form triphenoxyarsine oxide, O=As(OPh)₃.
Hydrolytic Instability: A Critical Consideration
As previously noted, the most significant aspect of triphenoxyarsine's reactivity is its sensitivity to water.[1] The hydrolysis reaction breaks the As-O bonds to form phenol and arsenous acid.
Hydrolysis Reaction: As(OC₆H₅)₃ + 3 H₂O ⇌ As(OH)₃ + 3 HOC₆H₅
This reaction can be catalyzed by both acids and bases.[7] The practical implication is that the compound must be synthesized, stored, and handled under a dry, inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.
Workflow for Handling and Storage
Caption: Recommended workflow for handling triphenoxyarsine.
Potential as a Synthon in Drug Development
The field of medicinal chemistry continues to explore arsenic-based drugs, building on the success of arsenic trioxide in treating acute promyelocytic leukemia.[2] The mechanism often involves the high affinity of As(III) for thiol groups, leading to the inhibition of critical enzymes.[1]
Mechanism of Action for Arsenicals
Arsenic(III) compounds readily react with closely spaced cysteine residues in proteins to form stable cyclic dithioarsinite complexes. This interaction can disrupt protein structure and function, leading to cytotoxic effects. The design of new organoarsenic drugs aims to modulate the delivery and reactivity of the arsenic center to achieve selectivity for cancer cells.
Triphenoxyarsine as a Precursor for Novel Organoarsenic Compounds
Triphenoxyarsine is an attractive starting material for creating more elaborate organoarsenic structures. The phenoxy groups are good leaving groups in nucleophilic substitution reactions. This allows for the introduction of various other functionalities (R) by reacting As(OPh)₃ with nucleophiles (e.g., R-Li, R-MgBr, R-SH), potentially leading to new classes of therapeutic agents with tailored biological activity.
Conclusion
Triphenoxyarsine is a foundational member of the arsenite ester family. While direct experimental data remains scarce, its molecular structure and bonding can be confidently predicted from established chemical principles and comparison with well-known analogues. It possesses a trigonal pyramidal geometry at the arsenic center, with polar covalent As-O bonds arranged in a propeller-like structure. The key to its chemistry is its pronounced hydrolytic instability, which dictates stringent anhydrous handling conditions. This reactivity, however, also makes it a valuable synthon for the controlled synthesis of advanced organoarsenic compounds, positioning it as a molecule of significant interest for future research in medicinal and materials chemistry.
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